![molecular formula C23H26O4 B119027 2-((8S,10S,13S,14S)-10,13-Dimethyl-3-oxo-6,7,8,10,12,13,14,15-octahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate CAS No. 37413-91-5](/img/structure/B119027.png)
2-((8S,10S,13S,14S)-10,13-Dimethyl-3-oxo-6,7,8,10,12,13,14,15-octahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate
Übersicht
Beschreibung
21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione is a synthetic corticosteroid intermediate. It is a key compound in the synthesis of highly active fluorinated corticosteroids, such as dexamethasone, betamethasone, and triamcinolone . This compound is notable for its role in the production of corticosteroids, which are widely used for their anti-inflammatory and immunosuppressive properties .
Wissenschaftliche Forschungsanwendungen
21-Acetoxypregna-1,4,9(11),16-tetraen-3,20-dion wird in der wissenschaftlichen Forschung zur Synthese von Kortikosteroiden umfassend eingesetzt. Seine Anwendungen erstrecken sich über verschiedene Bereiche:
Chemie: Als Zwischenprodukt bei der Synthese komplexer steroidaler Strukturen.
Biologie: Untersuchung der Auswirkungen von Kortikosteroiden auf zelluläre Prozesse.
Medizin: Entwicklung von entzündungshemmenden und immunsuppressiven Medikamenten.
Industrie: Großtechnische Produktion von Kortikosteroiden für pharmazeutische Zwecke.
5. Wirkmechanismus
Der Wirkmechanismus von 21-Acetoxypregna-1,4,9(11),16-tetraen-3,20-dion beinhaltet seine Umwandlung in aktive Kortikosteroide, die dann ihre Wirkung durch Bindung an Glukokortikoidrezeptoren entfalten . Diese Bindung moduliert die Expression von entzündungshemmenden Proteinen und unterdrückt die Expression von pro-inflammatorischen Genen . Die molekularen Zielstrukturen umfassen verschiedene Transkriptionsfaktoren und Signalwege, die an Entzündungen und Immunantwort beteiligt sind .
Ähnliche Verbindungen:
9α-Hydroxyandrostenedion: Ein Vorläufer bei der Synthese von 21-Acetoxypregna-1,4,9(11),16-tetraen-3,20-dion.
Dexamethason: Ein fluoriertes Kortikosteroid, das aus 21-Acetoxypregna-1,4,9(11),16-tetraen-3,20-dion synthetisiert wird.
Betamethason: Ein weiteres Kortikosteroid, das von dieser Verbindung abgeleitet ist.
Einzigartigkeit: 21-Acetoxypregna-1,4,9(11),16-tetraen-3,20-dion ist einzigartig aufgrund seiner Rolle als Schlüsselzwischenprodukt bei der Synthese hochwirksamer fluorierter Kortikosteroide. Seine effiziente Synthese aus leicht verfügbaren Vorläufern wie Phytosterolen macht es zu einer wertvollen Verbindung in der pharmazeutischen Industrie .
Wirkmechanismus
Target of Action
The compound, also known as 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate, is a synthetic corticosteroid . Corticosteroids primarily target the glucocorticoid receptor, a type of nuclear receptor that is present inside the cells. The glucocorticoid receptor plays a crucial role in regulating genes controlling inflammation, immune response, and various metabolic processes.
Mode of Action
Upon entering the cell, 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione binds to the glucocorticoid receptor, causing a conformational change that allows it to dissociate from heat shock proteins and translocate into the nucleus. Once in the nucleus, the steroid-receptor complex binds to glucocorticoid response elements in the DNA, leading to the transcription of target genes. This results in the production of proteins with anti-inflammatory and immunosuppressive effects .
Result of Action
The primary result of the action of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione is the reduction of inflammation and suppression of the immune response. This makes it useful for the treatment of various inflammatory and autoimmune conditions .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 21-Acetoxypregna-1,4,9(11),16-tetraen-3,20-dion umfasst typischerweise eine Abfolge chemischer und mikrobiologischer Reaktionen. Ein effizientes Verfahren beginnt mit 9α-Hydroxyandrostenedion, das einer Dehydratisierung unterzogen wird, um eine C9–C11-Doppelbindung zu bilden . Die Pregnan-Seitenkette wird dann mit der Cyanhydrin-Methode aufgebaut . Schließlich wird die Ring-D-16,17-Doppelbindung durch Dehydratisierung der 17α-Hydroxygruppe eingeführt .
Industrielle Produktionsmethoden: Die industrielle Produktion von 21-Acetoxypregna-1,4,9(11),16-tetraen-3,20-dion umfasst ähnliche Synthesewege, die jedoch für die großtechnische Produktion optimiert sind. Der Prozess beginnt oft mit Phytosterolen, die durch bio-oxidative Degradierung zu 9α-Hydroxyandrostenedion umgewandelt werden . Die nachfolgenden Schritte spiegeln die Laborsynthese wider, werden jedoch für Effizienz und Wirtschaftlichkeit skaliert und optimiert .
Analyse Chemischer Reaktionen
Reaktionstypen: 21-Acetoxypregna-1,4,9(11),16-tetraen-3,20-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung von Hydroxylgruppen in Ketone.
Reduktion: Reduktion von Doppelbindungen.
Substitution: Einführung von funktionellen Gruppen wie Acetoxygruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Selendioxid für die Dehydrierung.
Reduktion: Katalytische Hydrierung.
Substitution: Jodierungs- und Acetoxylierungsreagenzien.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen hochwirksame fluorierte Kortikosteroide wie Dexamethason und Betamethason .
Vergleich Mit ähnlichen Verbindungen
9α-Hydroxyandrostenedione: A precursor in the synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione.
Dexamethasone: A fluorinated corticosteroid synthesized from 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione.
Betamethasone: Another corticosteroid derived from this compound.
Uniqueness: 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione is unique due to its role as a key intermediate in the synthesis of highly active fluorinated corticosteroids. Its efficient synthesis from readily available precursors like phytosterols makes it a valuable compound in the pharmaceutical industry .
Eigenschaften
IUPAC Name |
[2-[(8S,10S,13S,14S)-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h7-10,12,17-18H,4-6,11,13H2,1-3H3/t17-,18-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEOMHFPJREVTP-PTRHGPIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190855 | |
| Record name | 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37413-91-5 | |
| Record name | 21-(Acetyloxy)pregna-1,4,9(11),16-tetraene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37413-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037413915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione in pharmaceutical synthesis?
A: 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione serves as a crucial intermediate in the synthesis of highly active halogenated corticosteroids, including dexamethasone. [, ] These corticosteroids are widely used medications, with a global demand estimated at 40-70 tons annually. [] Developing efficient synthetic routes for this key intermediate is vital for producing these essential medications.
Q2: What is the advantage of using 9α-hydroxyandrostenedione as a starting material for synthesizing 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione?
A: Traditional methods for synthesizing corticosteroids often rely on 16-dehydropregnenolone acetate (derived from diosgenin) or androstenedione (derived from phytosterol). [] Utilizing 9α-hydroxyandrostenedione, a product of the bio-oxidative degradation of phytosterols, offers a potentially more cost-effective and readily available starting material. []
Q3: What is the reported yield of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione using the new synthesis method?
A: Research indicates that the synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione from 9α-hydroxyandrostenedione using the described procedure achieved a yield of over 46%. [] This yield suggests the practical feasibility of this method for potential industrial applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


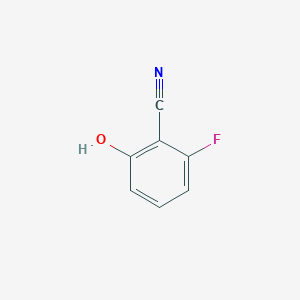
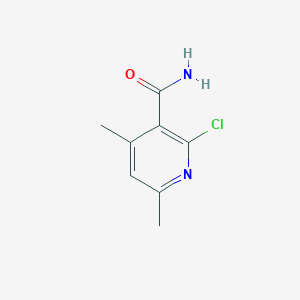
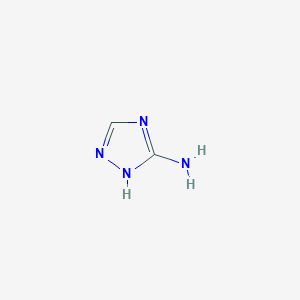
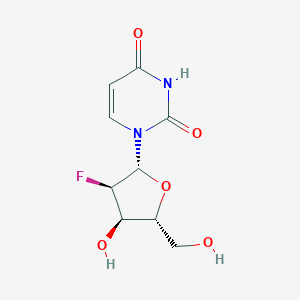
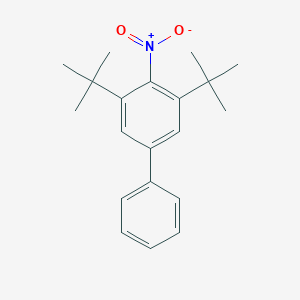
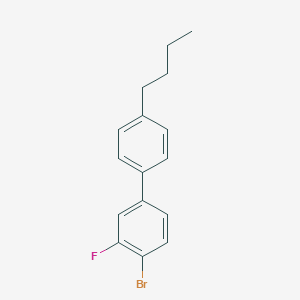

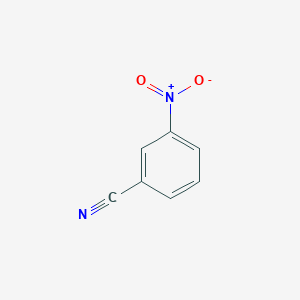



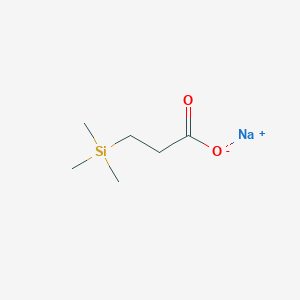
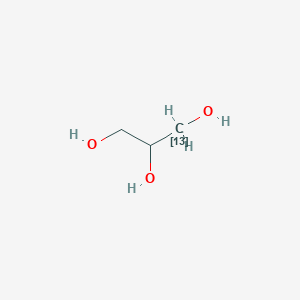
![2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B118980.png)
